

Crystal Structure Analysis of 2-Chloro-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-nitropyridine

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This technical guide provides an in-depth analysis of the crystal structure of **2-Chloro-3-nitropyridine** ($C_5H_3ClN_2O_2$), a significant compound in pharmaceutical and materials research. The following sections detail the crystallographic data, experimental protocols for structure determination, and a visualization of the experimental workflow.

Crystallographic Data Summary

The crystal structure of **2-Chloro-3-nitropyridine** has been determined by single-crystal X-ray diffraction. The key crystallographic and data collection parameters are summarized in the tables below.[\[1\]](#)[\[2\]](#)

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	<chem>C5H3ClN2O2</chem>
Formula Weight	158.54
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	a = 7.613 (1) Å
	b = 12.232 (2) Å
	c = 7.716 (1) Å
	β = 118.485 (2)°
Volume	631.5 (2) Å ³
Z	4
Temperature	293 K
Wavelength	0.71073 Å (Mo Kα)
Calculated Density	1.668 Mg/m ³
Absorption Coefficient	0.53 mm ⁻¹
F(000)	320
Crystal Size	0.30 x 0.20 x 0.05 mm
Theta range for data collection	3.3 to 24.8°
Reflections collected	5889
Independent reflections	1445 [R(int) = 0.040]
Reflections with I > 2σ(I)	1061
Data / restraints / parameters	1445 / 3 / 103
Goodness-of-fit on F ²	1.02
Final R indices [I>2σ(I)]	R ₁ = 0.037, wR ₂ = 0.108

R indices (all data)	R ₁ = 0.054, wR ₂ = 0.116
Largest diff. peak and hole	0.22 and -0.29 e.Å ⁻³

Table 2: Intermolecular Hydrogen Bond Geometry

D—H···A	d(D—H) / Å	d(H···A) / Å	d(D···A) / Å	∠(DHA) / °
C3—H3···N1 ⁱ	0.93 (1)	2.53 (1)	3.430 (3)	166 (2)
C4—H4···O1 ⁱⁱ	0.93 (1)	2.64 (2)	3.327 (3)	132 (2)

Symmetry codes:

(i) x-1/2, -y+1/2,
z-1/2; (ii) -x+1, -y,
-z+1.^[2]

Molecular Structure and Conformation

The asymmetric unit of **2-Chloro-3-nitropyridine** contains one independent molecule.^[1] A key conformational feature is the significant twist of the nitro group relative to the pyridine ring, with a dihedral angle of 38.5 (2)°.^{[1][2]} This twisting is likely a result of steric repulsion between the ortho-substituted chlorine atom and the nitro group.^[2] In contrast, the related compound 2-chloro-5-nitropyridine, where the substituents are para to each other, is essentially planar.^[2]

The crystal packing is stabilized by intermolecular C—H···O and C—H···N hydrogen bonds, which link adjacent molecules to form a layered structure.^{[1][2]} A short Cl···O contact is also observed, which contributes to the formation of a chain motif.^[2]

Experimental Protocols

The determination of the crystal structure of **2-Chloro-3-nitropyridine** involved the following key experimental stages:

Synthesis and Crystallization

2-Chloro-3-nitropyridine can be synthesized through various methods, including the nitration of 2-chloropyridine or the chlorination of 3-nitropyridine derivatives.^{[3][4][5]} For this analysis, single crystals suitable for X-ray diffraction were obtained. The specific crystallization method is

not detailed in the primary reference, but slow evaporation from a suitable solvent is a common technique for growing high-quality crystals of small organic molecules.

X-ray Data Collection

A suitable single crystal of **2-Chloro-3-nitropyridine** with dimensions of 0.30 x 0.20 x 0.05 mm was selected and mounted on a Bruker SMART APEX CCD area-detector diffractometer.[1][2] The data was collected at a temperature of 293 K using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).[1][2] A series of ω scans were performed to cover a hemisphere of the reciprocal space.

Data Processing

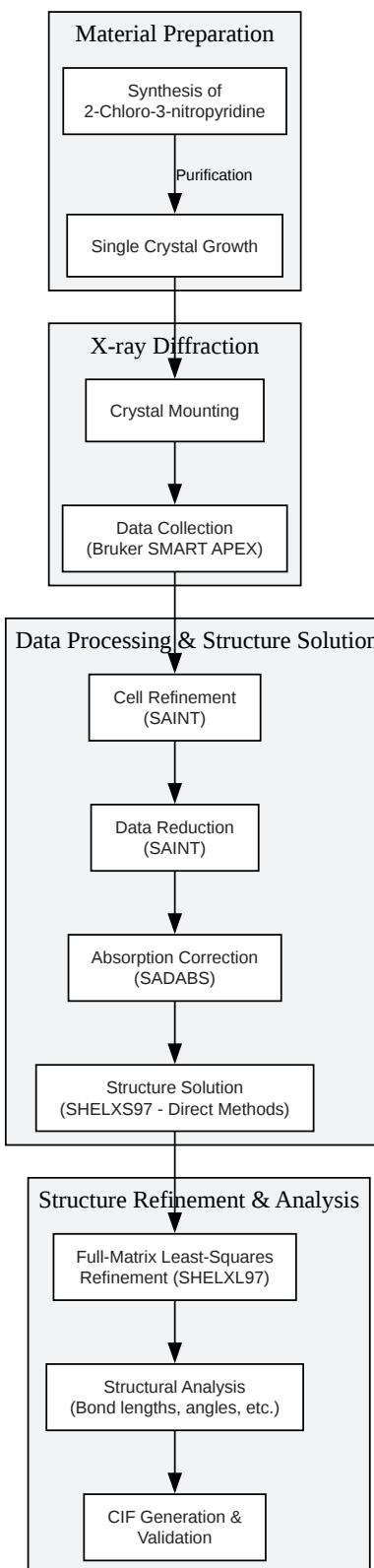
The collected diffraction data was processed using the SAINT software package for cell refinement and data reduction.[2] An empirical absorption correction was applied using the SADABS program, which is based on multi-scan measurements.[1][2]

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL97.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined with a distance restraint of C–H = $0.93 \pm 0.01 \text{ \AA}$, while their temperature factors were refined without constraints.[1] The final refinement converged to an R-factor (R_1) of 0.037 for observed reflections and a weighted R-factor (wR_2) of 0.108 for all reflections.[1][2]

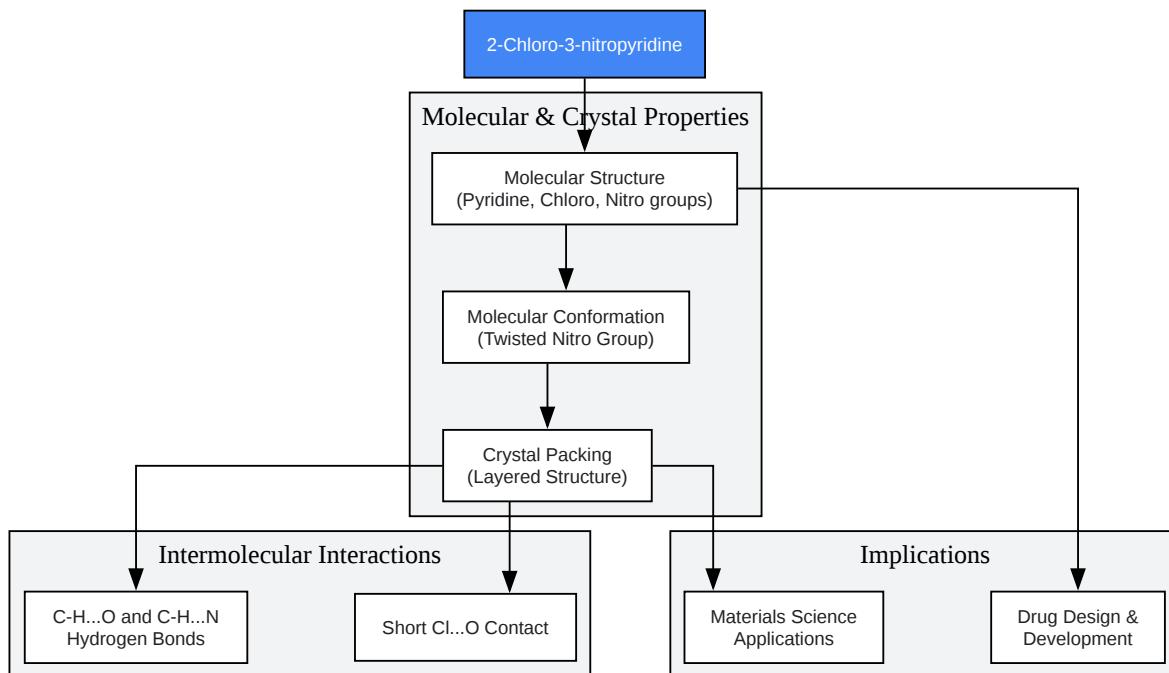
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the structural analysis.



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Caption: Experimental workflow for the crystal structure analysis of **2-Chloro-3-nitropyridine**.



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Caption: Logical relationships in the structural analysis of **2-Chloro-3-nitropyridine**.

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